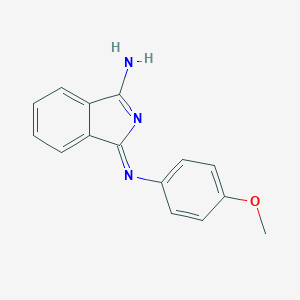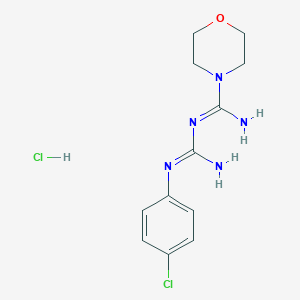
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MCC and is a white crystalline powder.
作用机制
The mechanism of action of MCC is not fully understood. However, it has been proposed that MCC inhibits the activity of nitric oxide synthase, which leads to a decrease in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. MCC has also been found to inhibit the activity of poly(ADP-ribose) polymerase, which is involved in DNA repair.
生化和生理效应
MCC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MCC has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. MCC has been found to reduce the infarct size in animal models of ischemic brain injury. MCC has also been found to improve the cognitive function of animals subjected to ischemic brain injury.
实验室实验的优点和局限性
One of the advantages of using MCC in lab experiments is its potent activity against cancer cells. This makes it an ideal lead compound for the development of new anticancer drugs. Another advantage of using MCC is its neuroprotective effects, which make it a potential therapeutic agent for the treatment of ischemic brain injury. One of the limitations of using MCC in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on MCC. One of the future directions is the development of new anticancer drugs based on the structure of MCC. Another future direction is the investigation of the neuroprotective effects of MCC in various models of neurological disorders. The role of MCC in the regulation of nitric oxide production and DNA repair also needs to be further investigated. The development of new methods for the synthesis of MCC with higher yields and improved solubility would also be an important future direction.
Conclusion:
In conclusion, 4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride is a chemical compound with potential applications in various fields of scientific research. Its potent activity against cancer cells and neuroprotective effects make it an ideal lead compound for the development of new drugs. MCC has been found to inhibit the activity of nitric oxide synthase and poly(ADP-ribose) polymerase, which are involved in various physiological processes. The future directions for the research on MCC include the development of new anticancer drugs, investigation of its neuroprotective effects, and the role of MCC in the regulation of nitric oxide production and DNA repair.
合成方法
The synthesis of MCC involves the reaction between 4-morpholinecarboxylic acid and p-chloroaniline in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of MCC obtained from this method is around 70%.
科学研究应用
MCC has shown potential applications in various fields of scientific research. One of the most significant applications of MCC is in the field of medicinal chemistry. MCC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been used as a lead compound for the development of new anticancer drugs.
MCC has also been used in the field of neuroscience. It has been found to exhibit neuroprotective effects against ischemic brain injury. MCC has also been used as a tool to investigate the role of nitric oxide in the regulation of cerebral blood flow.
属性
CAS 编号 |
19803-81-7 |
|---|---|
产品名称 |
4-Morpholinecarboxamidine, N-((p-chlorophenyl)amidino)-, monohydrochloride |
分子式 |
C12H17Cl2N5O |
分子量 |
318.2 g/mol |
IUPAC 名称 |
N'-[N'-(4-chlorophenyl)carbamimidoyl]morpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H16ClN5O.ClH/c13-9-1-3-10(4-2-9)16-11(14)17-12(15)18-5-7-19-8-6-18;/h1-4H,5-8H2,(H4,14,15,16,17);1H |
InChI 键 |
HUSCNVHPMPZPPR-UHFFFAOYSA-N |
手性 SMILES |
C1COCCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
规范 SMILES |
C1COCCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
其他 CAS 编号 |
19803-81-7 |
同义词 |
N-((p-Chlorophenyl)amidino)-4-morpholinecarboxamidine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
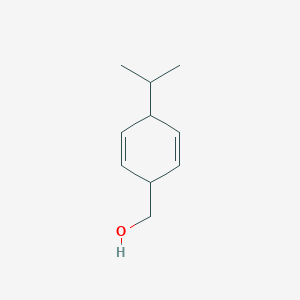
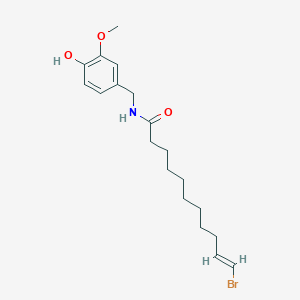


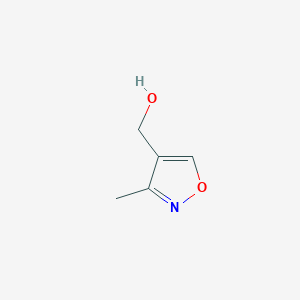
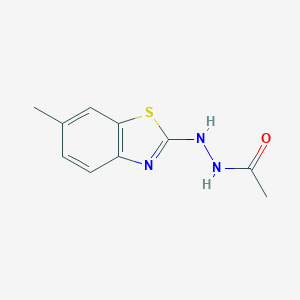
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
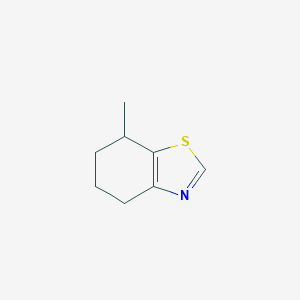
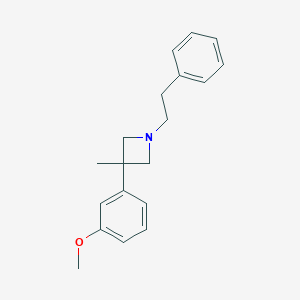
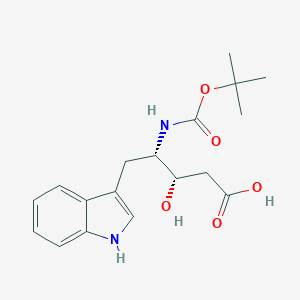
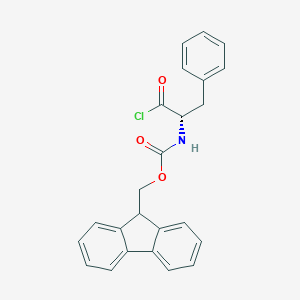
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
